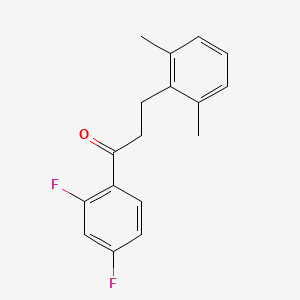
2',4'-二氟-3-(2,6-二甲基苯基)丙酰苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is characterized by the presence of two fluorine atoms and a dimethylphenyl group attached to a propiophenone backbone
科学研究应用
我进行了全面搜索,但似乎关于2',4'-二氟-3-(2,6-二甲基苯基)丙酰苯酮的具体科学研究应用信息有限。 搜索结果主要提供供应商的产品供应情况和化学性质 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 2,6-dimethylbenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This forms 2,4-difluorophenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 2,6-dimethylbenzaldehyde to form the corresponding alcohol intermediate.
Oxidation: The alcohol intermediate is oxidized using an oxidizing agent such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to yield 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction
生物活性
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H16F2O
- Molecular Weight : 284.31 g/mol
- Functional Groups : It contains a propiophenone backbone with two fluorine atoms at the 2' and 4' positions and a dimethylphenyl group at the 3-position.
Mechanisms of Biological Activity
Research indicates that the biological activity of 2',4'-difluoro-3-(2,6-dimethylphenyl)propiophenone may be attributed to its interactions with various biological targets. The mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling pathways related to inflammation and pain response.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm this.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Induces cell death in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cells :
-
Anti-inflammatory Properties :
- Another research focused on the anti-inflammatory properties of structurally similar compounds. It was found that these compounds could modulate inflammatory cytokines, providing a basis for further exploration of 2',4'-difluoro-3-(2,6-dimethylphenyl)propiophenone's effects on inflammation .
- Mechanistic Insights :
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXUITUPMYADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644813 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-28-7 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














